

# (2,2-Difluorobenzo[d]dioxol-4-yl)boronic acid

## CAS number

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### Compound of Interest

**Compound Name:** (2,2-Difluorobenzo[d][1,3]dioxol-4-yl)boronic acid

**Cat. No.:** B166506

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An In-Depth Technical Guide to (2,2-Difluorobenzo[d]dioxol-4-yl)boronic acid

Topic: (2,2-Difluorobenzo[d]dioxol-4-yl)boronic acid CAS Number: 126120-87-4

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and process development scientists. It delves into the core attributes of (2,2-Difluorobenzo[d]dioxol-4-yl)boronic acid, a sophisticated building block increasingly pivotal in the landscape of modern drug discovery. The narrative moves beyond simple data presentation to explain the underlying chemical principles and strategic considerations for its use, ensuring a deep and actionable understanding for the practicing scientist.

## Introduction: A Molecule of Strategic Importance

(2,2-Difluorobenzo[d]dioxol-4-yl)boronic acid, identified by its CAS Number 126120-87-4, is a specialized organoboron compound that merges three structurally significant motifs into a single, powerful reagent.<sup>[1][2][3]</sup> Its utility in pharmaceutical research is not accidental but a direct consequence of its deliberate design:

- The Boronic Acid Moiety: This functional group is the cornerstone of its reactivity, primarily serving as an essential partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.<sup>[4][5]</sup> Boronic acids are valued for their stability, low toxicity, and the generally benign nature of their byproducts.<sup>[5][6]</sup>

- The Benzodioxole Core: This heterocyclic system is a recognized "privileged scaffold" in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[7] It often serves as a bioisosteric replacement for catechol rings, improving pharmacokinetic properties.
- The Gem-Difluoro Group: The introduction of a  $\text{CF}_2$  group onto the dioxolane ring is a critical modification. This group acts as a non-hydrolyzable mimic of a carbonyl or ether linkage, significantly enhancing metabolic stability.[8] Furthermore, the strong electron-withdrawing nature of fluorine atoms modulates the electronic properties of the entire molecule, influencing  $\text{pK}_a$ , lipophilicity, and molecular interactions.[8]

The convergence of these three features makes (2,2-Difluorobenzo[d]dioxol-4-yl)boronic acid a high-value intermediate for synthesizing complex molecular architectures with desirable drug-like properties.

## Physicochemical Properties and Characterization

A precise understanding of a reagent's physical and chemical properties is fundamental to its effective application. The key properties of (2,2-Difluorobenzo[d]dioxol-4-yl)boronic acid are summarized below.

Property	Value	Source
CAS Number	126120-87-4	[1][2][3]
Molecular Formula	$\text{C}_7\text{H}_5\text{BF}_2\text{O}_4$	[3]
Molecular Weight	201.92 g/mol	[3]
Boiling Point	299°C at 760 mmHg	[2]
Density	1.58 g/cm <sup>3</sup>	[2]
Appearance	Typically an off-white to white solid	N/A

Commercial suppliers confirm the identity and purity of this reagent using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance

Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS).[\[1\]](#) [\[9\]](#)

**The Causality of the Gem-Difluoro Group:** The presence of the  $\text{CF}_2$  moiety significantly lowers the  $\text{pK}_a$  of the boronic acid compared to its non-fluorinated analog due to the powerful inductive electron-withdrawing effect of the fluorine atoms. This enhanced acidity can influence the kinetics of the transmetalation step in Suzuki-Miyaura coupling.[\[6\]](#) It also increases lipophilicity (LogP), a critical parameter in drug design that affects solubility, permeability, and plasma protein binding.[\[8\]](#)

## Synthesis and Purification Workflow

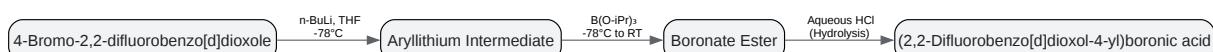
While numerous commercial suppliers offer this reagent, understanding its synthesis provides insight into potential impurities and informs handling protocols. A common and logical laboratory-scale synthesis proceeds from 4-bromo-2,2-difluorobenzo[d]dioxole.

**Experimental Protocol: Synthesis of (2,2-Difluorobenzo[d]dioxol-4-yl)boronic acid**

- **Inert Atmosphere:** To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and argon inlet, add 4-bromo-2,2-difluorobenzo[d]dioxole (1.0 eq).
- **Dissolution:** Dissolve the starting material in anhydrous tetrahydrofuran (THF, ~0.2 M).
- **Cooling:** Cool the solution to  $-78^\circ\text{C}$  using a dry ice/acetone bath. The low temperature is critical to prevent side reactions and ensure the stability of the organometallic intermediate.
- **Lithium-Halogen Exchange:** Add n-butyllithium (n-BuLi, 1.1 eq) dropwise, maintaining the internal temperature below  $-70^\circ\text{C}$ . This step generates the highly reactive aryllithium species. The choice of n-BuLi is standard for efficient lithium-halogen exchange on aryl bromides.
- **Borylation:** After stirring for 30 minutes at  $-78^\circ\text{C}$ , add triisopropyl borate ( $\text{B}(\text{O-iPr})_3$ , 1.5 eq) dropwise. The borate ester acts as the electrophile, "trapping" the aryllithium to form a boronate ester intermediate. Using a slight excess ensures complete conversion.
- **Quench and Hydrolysis:** Allow the reaction to warm slowly to room temperature overnight. Quench the reaction by carefully adding aqueous hydrochloric acid (1 M) until the solution is

acidic (pH ~2). Vigorous stirring for 1-2 hours hydrolyzes the boronate ester to the desired boronic acid.

- **Workup and Purification:** Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate ( $MgSO_4$ ), filter, and concentrate under reduced pressure. The crude product is typically purified by recrystallization from an appropriate solvent system (e.g., water or an ethyl acetate/hexane mixture) to yield the final product as a crystalline solid.



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Caption: Synthetic pathway for the target boronic acid.

## Core Application: The Suzuki-Miyaura Cross-Coupling

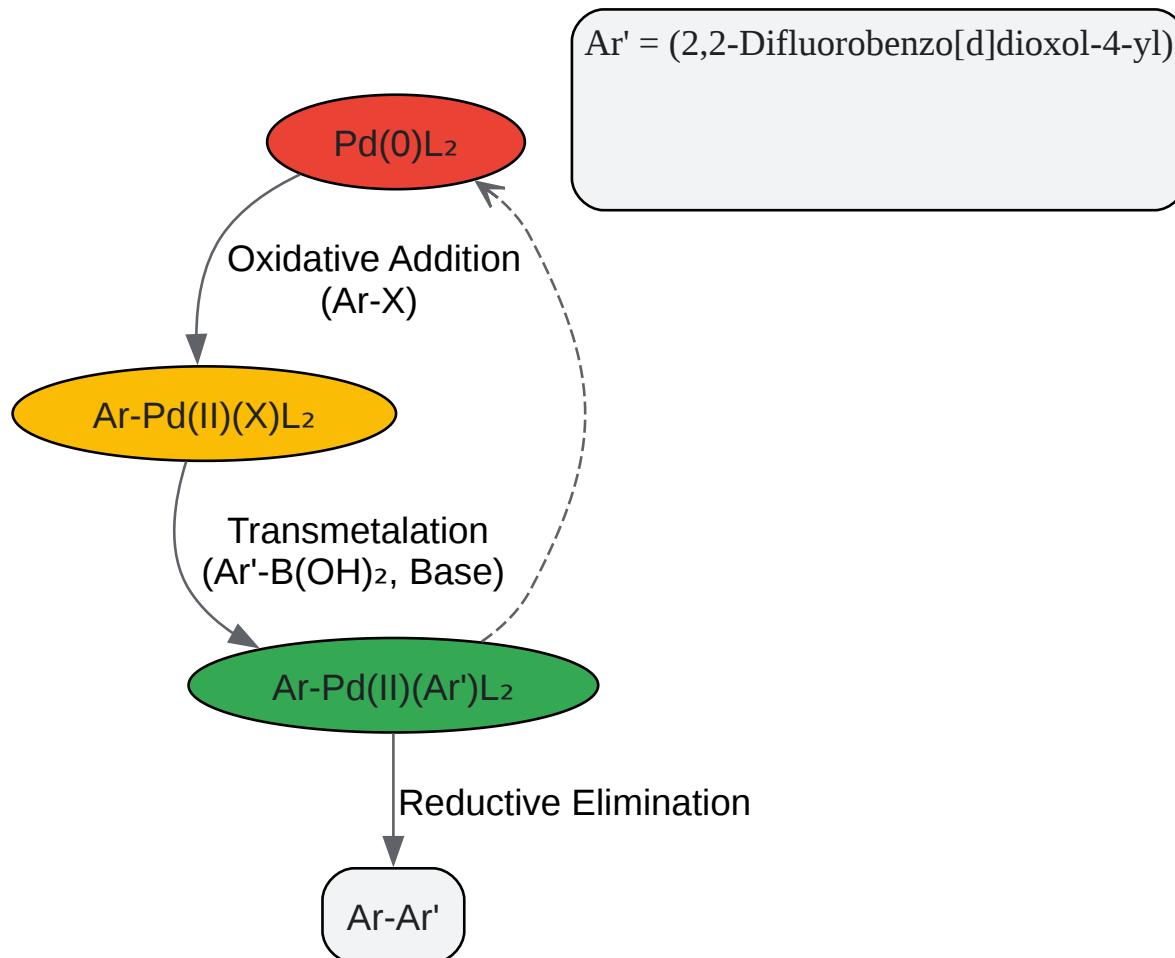
The primary utility of (2,2-Difluorobenzodioxol-4-yl)boronic acid is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning transformation is one of the most powerful and versatile methods for constructing carbon-carbon bonds, particularly between  $sp^2$ -hybridized centers.[5][10]

### The Catalytic Cycle: A Mechanistic Overview

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.

- **Oxidative Addition:** A low-valent Palladium(0) complex reacts with an organohalide ( $Ar-X$ ), inserting itself into the carbon-halogen bond to form a high-valent Palladium(II) intermediate. [11]
- **Transmetalation:** This is the key step where the boronic acid participates. The organic moiety (the 2,2-difluorobenzodioxol group) is transferred from the boron atom to the palladium center, displacing the halide. This step requires a base (e.g.,  $K_2CO_3$ ,  $Cs_2CO_3$ ) to activate the boronic acid, forming a more nucleophilic "ate" complex.[11][12]

- Reductive Elimination: The two organic groups on the palladium complex couple and are expelled, forming the new C-C bond in the final product. This step regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[11]



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Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Sample Experimental Protocol: Suzuki-Miyaura Coupling

- Reagent Setup: In a reaction vessel, combine the aryl halide (e.g., 4-iodotoluene, 1.0 eq), (2,2-Difluorobenzo[d]dioxol-4-yl)boronic acid (1.2 eq), and a base such as potassium

carbonate ( $K_2CO_3$ , 2.0 eq). The slight excess of the boronic acid ensures complete consumption of the potentially more expensive aryl halide.

- Catalyst Addition: Add a palladium catalyst, for instance,  $Pd(PPh_3)_4$  (1-5 mol%). The choice of catalyst and ligand is crucial and depends on the reactivity of the coupling partners.
- Solvent and Degassing: Add a solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v). The aqueous phase is essential for the action of many inorganic bases. Degas the mixture thoroughly by bubbling argon through it for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.
- Reaction: Heat the mixture to a temperature between 80-100°C and monitor the reaction progress by TLC or LC-MS.
- Workup: Upon completion, cool the reaction, dilute with water, and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The final product is purified via flash column chromatography.

## Applications in Drug Discovery

The true value of (2,2-Difluorobenzo[d]dioxol-4-yl)boronic acid lies in its application as a strategic building block for molecules of therapeutic interest.

- Metabolic Blocking: The gem-difluoro group is a bioisostere of a methylene ether but is resistant to oxidative metabolism by cytochrome P450 enzymes.<sup>[8]</sup> This is a common strategy to improve a drug candidate's half-life and reduce the formation of reactive metabolites.
- Modulation of Receptor Interactions: The electron-withdrawing nature of the difluorobenzodioxole ring can alter the electronic landscape of a molecule, potentially enhancing its binding affinity to a biological target through modified hydrogen bonding or dipole interactions.
- Scaffold Hopping and Analogue Synthesis: This reagent allows for the rapid synthesis of analog libraries. By coupling it with a diverse set of aryl or heteroaryl halides, chemists can systematically explore the structure-activity relationship (SAR) of a lead compound, optimizing for potency, selectivity, and pharmacokinetic properties.<sup>[13]</sup>

Boronic acids and benzodioxole derivatives have been incorporated into compounds with a wide range of biological activities, including anticancer, antibacterial, and antiviral properties, highlighting the vast potential for this specific building block.[6][7][14]

## Handling and Storage

As with all boronic acids, proper handling is essential to maintain the reagent's integrity.

- Storage: (2,2-Difluorobenzo[d]dioxol-4-yl)boronic acid should be stored in a cool, dry, and well-ventilated area, away from moisture and strong oxidizing agents. Some suppliers recommend cold-chain transportation and storage to prevent potential degradation.[1]
- Stability: Boronic acids can undergo self-condensation (dehydration) to form boroxines, especially upon heating or prolonged storage. While this process is often reversible under reaction conditions, it can affect the stoichiometry of the reaction. Using freshly opened or properly stored material is always recommended.
- Safety: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound.

## Conclusion

(2,2-Difluorobenzo[d]dioxol-4-yl)boronic acid (CAS: 126120-87-4) is far more than a simple chemical intermediate. It is a highly engineered tool for modern medicinal chemistry. Its unique combination of a reactive boronic acid handle, a privileged benzodioxole core, and a metabolically robust gem-difluoro group provides an efficient pathway to novel chemical entities with enhanced drug-like properties. A thorough understanding of its synthesis, properties, and reactivity, particularly within the context of the Suzuki-Miyaura coupling, empowers researchers to fully leverage its potential in the development of next-generation therapeutics.

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